6-Amino-1,2,3,4-tetrahydroquinoline-8-carboxylic acid
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Overview
Description
6-Amino-1,2,3,4-tetrahydroquinoline-8-carboxylic acid, also known as ATQ or Amino-Tetrahydroquinoline, is a heterocyclic compound that has been studied for its potential applications in the field of medicinal chemistry. This molecule has a unique structure that allows it to interact with various biochemical pathways in the body, making it a promising candidate for drug development.
Mechanism Of Action
6-Amino-1,2,3,4-tetrahydroquinoline-8-carboxylic acid has been found to interact with a variety of biochemical pathways in the body, including the PI3K/Akt/mTOR pathway and the MAPK/ERK pathway. These pathways are involved in cell growth, proliferation, and survival, making them important targets for drug development.
Biochemical And Physiological Effects
6-Amino-1,2,3,4-tetrahydroquinoline-8-carboxylic acid has been shown to have a variety of biochemical and physiological effects, including anti-inflammatory, antioxidant, and antitumor activity. Additionally, 6-Amino-1,2,3,4-tetrahydroquinoline-8-carboxylic acid has been found to modulate the immune system and may have potential applications in the treatment of autoimmune diseases.
Advantages And Limitations For Lab Experiments
One advantage of 6-Amino-1,2,3,4-tetrahydroquinoline-8-carboxylic acid is its unique structure, which allows it to interact with a variety of biochemical pathways in the body. Additionally, 6-Amino-1,2,3,4-tetrahydroquinoline-8-carboxylic acid has been shown to have low toxicity, making it a promising candidate for drug development. However, one limitation of 6-Amino-1,2,3,4-tetrahydroquinoline-8-carboxylic acid is its poor solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several potential future directions for research on 6-Amino-1,2,3,4-tetrahydroquinoline-8-carboxylic acid. One area of interest is the development of 6-Amino-1,2,3,4-tetrahydroquinoline-8-carboxylic acid-based drugs for the treatment of cancer and neurodegenerative diseases. Additionally, further studies are needed to elucidate the mechanism of action of 6-Amino-1,2,3,4-tetrahydroquinoline-8-carboxylic acid and to identify potential targets for drug development. Finally, research is needed to improve the solubility and bioavailability of 6-Amino-1,2,3,4-tetrahydroquinoline-8-carboxylic acid for use in vivo.
Scientific Research Applications
Recent studies have shown that 6-Amino-1,2,3,4-tetrahydroquinoline-8-carboxylic acid has potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. 6-Amino-1,2,3,4-tetrahydroquinoline-8-carboxylic acid has been found to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells. Additionally, 6-Amino-1,2,3,4-tetrahydroquinoline-8-carboxylic acid has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
properties
CAS RN |
123296-93-5 |
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Product Name |
6-Amino-1,2,3,4-tetrahydroquinoline-8-carboxylic acid |
Molecular Formula |
C10H12N2O2 |
Molecular Weight |
192.21 g/mol |
IUPAC Name |
6-amino-1,2,3,4-tetrahydroquinoline-8-carboxylic acid |
InChI |
InChI=1S/C10H12N2O2/c11-7-4-6-2-1-3-12-9(6)8(5-7)10(13)14/h4-5,12H,1-3,11H2,(H,13,14) |
InChI Key |
ZKPPAETZFKVEHX-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C(=CC(=C2)N)C(=O)O)NC1 |
Canonical SMILES |
C1CC2=C(C(=CC(=C2)N)C(=O)O)NC1 |
synonyms |
8-Quinolinecarboxylicacid,6-amino-1,2,3,4-tetrahydro-(9CI) |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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